4-吡哆酸 5'-磷酸

描述

4-Pyridoxic acid is an inactive metabolite of pyridoxine . It is formed from pyridoxine via pyridoxal 5’-phosphate and pyridoxal intermediates by pyridoxine kinase or pyridoxamine phosphate oxidase, as well as pyridoxine-5’-phosphate oxidase, aldehyde dehydrogenase, or aldehyde oxidase . It has been used as a standard in the clinical spectrometric analysis of metabolites .

Synthesis Analysis

The synthesis of 4-Pyridoxic acid 5’-phosphate involves several enzymes including pyridoxine kinase, pyridoxamine phosphate oxidase, pyridoxine-5’-phosphate oxidase, aldehyde dehydrogenase, or aldehyde oxidase . It is also formed from pyridoxine via pyridoxal 5’-phosphate and pyridoxal intermediates .Molecular Structure Analysis

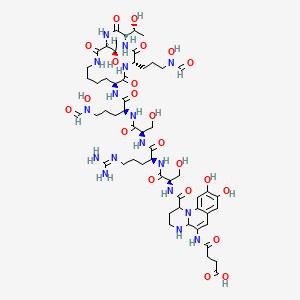

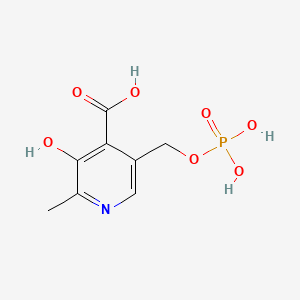

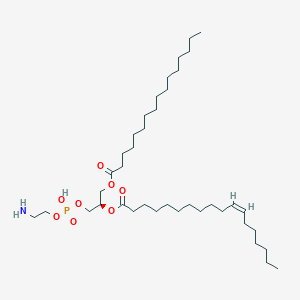

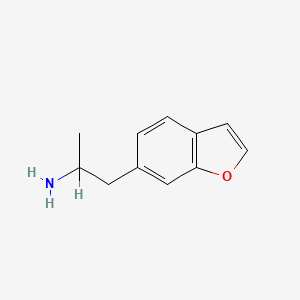

The molecular structure of 4-Pyridoxic acid 5’-phosphate is complex and involves several interconversions in biological systems . The vitamin B6 group, which includes 4-Pyridoxic acid 5’-phosphate, comprises six chemically related compounds that all contain a pyridine ring as their core .Chemical Reactions Analysis

4-Pyridoxic acid 5’-phosphate is involved in a wide range of biochemical reactions. It serves as a coenzyme in more than 140 enzyme reactions in amino acid, glucose, and lipid metabolism . It is also involved in the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .Physical And Chemical Properties Analysis

4-Pyridoxic acid 5’-phosphate is a solid substance . Its melting point is between 258 - 261 °C and it decomposes upon melting . The initial boiling point and boiling range is predicted to be 584.5±50.0 °C .科学研究应用

分析方法和分析技术

人血浆中吡哆醛 5'-磷酸和 4-吡哆酸的分析方法

Bates 等人(1999 年)开发了一种对人血浆中的吡哆醛 5'-磷酸和 4-吡哆酸进行稳健且灵敏的分析方法,该方法包括将吡哆醛 5'-磷酸转化为 4-吡哆酸 5'-磷酸,随后进行高效液相色谱分离。该分析方法因其重现性、灵敏性和简单性而具有重要意义,为分析血浆样品中的这些化合物提供了一种可靠的方法 (Bates et al., 1999)。

用于血清分析的高效液相色谱

Millart 和 Lamiable(1989 年)描述了一种用于测定人血清中吡哆醛 5'-磷酸的高灵敏度荧光光谱法。该方法包括将 PLP 氧化为 4-吡哆酸 5'-磷酸,并通过反相高效液相色谱对其进行分离。该方法的特异性和灵敏性使其适用于测定血清中的 PLP,即使在维生素 B6 缺乏的患者中也是如此 (Millart & Lamiable, 1989)。

生化和代谢研究

吡哆醛与氰化物反应产物的研究

Ohishi 和 Fukui(1968 年)重新检查了氰化物与吡哆醛和吡哆醛 5'-磷酸的反应产物。在特定条件下,这些化合物分别转化为具有强荧光的产物,包括 4-吡哆酸内酯和 4-吡哆酸 5'-磷酸。这项研究对于理解这些化合物在不同条件下的化学行为具有重要意义 (Ohishi & Fukui, 1968)。

研究低磷酸酶症中的代谢

Whyte 等人(1985 年)发现患有低磷酸酶症(一种以碱性磷酸酶活性不足为特征的疾病)的患者的吡哆醛-5'-磷酸循环浓度显着升高。这项研究表明组织非特异性碱性磷酸酶在维生素 B6 代谢中的作用,并强调了 4-吡哆酸作为在这种情况下降解产物的重要性 (Whyte et al., 1985)。

4-吡哆酸 5'-磷酸与蛋白质的结合

Churchich(1972 年)研究了 4-吡哆酸 5'-磷酸与牛血清白蛋白和天冬氨酸氨基转移酶形成复合物时的结合亲和力和化学计量。这项研究提供了 4-吡哆酸 5'-磷酸与蛋白质相互作用的见解,包括在不同 pH 值下荧光光谱等光谱性质的变化 (Churchich, 1972)。

作用机制

The active form of 4-Pyridoxic acid 5’-phosphate, pyridoxal 5’-phosphate, serves as a coenzyme in more than 140 enzyme reactions in amino acid, glucose, and lipid metabolism . It is also involved in the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

安全和危害

4-Pyridoxic acid 5’-phosphate is classified as causing skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

未来方向

There is a need to develop pharmaceutical forms of 4-Pyridoxic acid 5’-phosphate that ensure dose accuracy and avoid potentially unsafe impurities with the aim of enhancing safety and compliance . This work highlighted the difference between the marketed 4-Pyridoxic acid 5’-phosphate dietary supplements quality and the importance of proper storage of aqueous 4-Pyridoxic acid 5’-phosphate .

属性

IUPAC Name |

3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO7P/c1-4-7(10)6(8(11)12)5(2-9-4)3-16-17(13,14)15/h2,10H,3H2,1H3,(H,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQNPJLEFOEFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C(=O)O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241822 | |

| Record name | 4-Pyridoxic acid 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridoxic acid 5'-phosphate | |

CAS RN |

954-27-8 | |

| Record name | 4-Pyridoxic acid 5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridoxic acid 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1241673.png)

![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1241677.png)

![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)

![1-O-[(Z)-tetradec-1-enyl]-2-O-[(Z)-octadec-9-enoyl]-sn-glycero-3-phosphocholine](/img/structure/B1241687.png)